4-Chloro-2-(4-fluorophenoxy)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVBIUEBCTERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605960 | |
| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60086-43-3 | |
| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Overview and Research Significance of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid
Structural Classification and Chemical Space within Phenoxybenzoic Acids
4-Chloro-2-(4-fluorophenoxy)benzoic acid is a multifaceted organic compound that can be categorized into several key chemical classes based on its structural components. At its core, it is a benzoic acid derivative , meaning it features a benzene (B151609) ring substituted with a carboxylic acid group (-COOH). The presence of a phenoxy group attached to the benzoic acid ring places it in the larger family of phenoxybenzoic acids .
Furthermore, the defining feature of this molecule is the ether linkage between two phenyl rings, classifying it as a diaryl ether . The compound is also heavily substituted with halogen atoms—a chlorine atom on the benzoic acid ring and a fluorine atom on the phenoxy ring—which firmly places it within the class of halogenated aromatic compounds . The specific placement of these substituents gives rise to its precise IUPAC name and influences its chemical reactivity and physical properties.
The chemical space of phenoxybenzoic acids is vast, characterized by the varied substitution patterns possible on both aromatic rings. These substitutions modulate the electronic properties, lipophilicity, and steric profile of the molecules, leading to a wide range of biological activities and chemical applications.
Table 1: Structural Classification of this compound
| Classification Level | Class Name | Structural Justification |
|---|---|---|
| Core Structure | Benzoic Acid Derivative | Contains a benzene ring with an attached carboxylic acid (-COOH) group. |
| Primary Family | Phenoxybenzoic Acid | A phenoxy group (-OC₆H₅) is attached to the benzoic acid core. |
| Broad Class | Diaryl Ether | Features two aromatic rings linked by an ether (-O-) functional group. |
| Substituent Class | Halogenated Aromatic Compound | Contains chlorine and fluorine atoms directly attached to the aromatic rings. |
Historical Context and Evolution of Research on Halogenated Phenoxybenzoic Acids
The scientific exploration of halogenated phenoxybenzoic acids is intrinsically linked to the broader history of agricultural chemistry and the development of synthetic herbicides in the 20th century. Early agricultural practices relied on inorganic chemicals like copper sulfate (B86663) for pest control. www.csiro.au However, the mid-20th century saw a revolution in organic chemistry, leading to the discovery of potent and selective organic pesticides. www.csiro.au
Diaryl ethers, the parent class of this compound, emerged as a critical scaffold in this field. Researchers discovered that compounds with this core structure could exhibit significant herbicidal activity. This led to extensive structure-activity relationship (SAR) studies, where chemists systematically modified the substitution patterns on the two aryl rings to optimize efficacy and crop selectivity.
The introduction of halogen atoms was a key strategy in this optimization process. Halogens like chlorine and fluorine can alter a molecule's metabolic stability, mode of action, and environmental persistence. The development of halogenated diaryl ether herbicides marked a significant advancement, providing farmers with new tools for weed management. researchgate.netacs.orgnih.govacs.org This historical drive for novel agrochemicals laid the foundational chemical knowledge and synthetic methodologies that are now applied to create complex molecules like this compound for a variety of research purposes.
Current Academic Landscape and Unmet Research Needs for this compound
In the contemporary research environment, this compound and its analogues are investigated for applications beyond their historical use in agriculture. The diaryl ether motif is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in molecules designed to interact with various biological targets.
Current research on related halogenated phenoxybenzoic acids often focuses on their potential as therapeutic agents. For instance, derivatives are being explored as inhibitors of specific enzymes or as blockers of ion channels. nih.gov The specific halogenation pattern of this compound, with its distinct electronic and steric properties, makes it an attractive candidate for screening in drug discovery programs. The presence of fluorine, in particular, is a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity. ossila.com
Despite this potential, the academic landscape reveals several unmet research needs. There is a lack of comprehensive studies focused specifically on the biological activity profile of this compound itself. While it serves as a valuable intermediate, its intrinsic properties are not fully characterized. Further research is needed to:
Systematically screen the compound against a wide range of biological targets to uncover novel therapeutic applications.
Investigate its mechanism of action in systems where it shows activity.
Explore its potential in materials science, where fluorinated aromatic compounds are valued for their unique properties. chemimpex.com
Significance as a Precursor in Advanced Organic Synthesis
One of the most significant roles of this compound in the current research landscape is its function as a versatile building block in advanced organic synthesis. Halogenated benzoic acids are valuable precursors for constructing more complex molecular architectures, especially heterocyclic compounds, which are of great importance in drug discovery. mdpi.comnih.govresearchgate.net
The multiple reactive sites on the molecule allow for a variety of chemical transformations:
The carboxylic acid group can be readily converted into esters, amides, or other functional groups, or used to attach the molecule to a solid-phase resin for combinatorial synthesis. nih.govresearchgate.net
The halogen substituents can be replaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
This multi-functionality allows chemists to use this compound as a starting material to build diverse libraries of compounds for screening. For example, related compounds like 4-chloro-2-fluorobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid are used to synthesize benzimidazoles, quinoxalinones, and benzodiazepinediones—scaffolds frequently found in medicinally active compounds. nih.govresearchgate.net The title compound serves as a key intermediate for producing pharmaceuticals and agrochemicals, leveraging its unique combination of substituents to create molecules with specific biological activities. chemimpex.comontosight.ai
Table 2: Research Findings on Related Halogenated Benzoic Acids
| Compound | Research Application | Significance |
|---|---|---|
| 4-Chloro-2-fluorobenzoic acid | Synthesis of novel herbicidal isoxazolecarboxamides. | Demonstrates the utility of the chloro-fluoro-benzoic acid scaffold in agrochemical research. |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Solid-phase synthesis of heterocyclic scaffolds (benzimidazoles, quinoxalinones). nih.govresearchgate.net | Highlights its role as a multi-reactive building block for creating diverse molecular libraries for drug discovery. nih.govresearchgate.net |
| 2,3,4,5-Tetrahalogenated benzoic acids | Intermediates for the synthesis of medicaments, such as quinolone carboxylic acid antibacterials. mdpi.com | Shows the importance of polyhalogenated benzoic acids as precursors to established classes of pharmaceuticals. mdpi.com |
| 2-(4-Fluorophenoxy)benzoic acid derivatives | Synthesis of pharmaceuticals for inflammatory diseases and agrochemical herbicides. chemimpex.comglobalscientificjournal.com | Illustrates the broad applicability of the core phenoxybenzoic acid structure in both medicine and agriculture. chemimpex.com |
Synthetic Methodologies for 4 Chloro 2 4 Fluorophenoxy Benzoic Acid and Its Precursors
Convergent and Linear Synthesis Strategies
The assembly of complex organic molecules like 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be approached through two main strategies: linear and convergent synthesis. chemistnotes.comnumberanalytics.com
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Reactants are added sequentially to build the final molecule step-by-step. youtube.com | Conceptually simpler to plan. | Overall yield can be low for multi-step syntheses; failure at a late stage is costly. chemistnotes.comyoutube.com |
| Convergent Synthesis | Key fragments are synthesized independently and then joined together. chemistnotes.comfiveable.me | Higher overall efficiency and yield; allows for parallel synthesis of fragments. | May require more complex planning for the final coupling step. |
Synthesis via Phenol-Carboxylic Acid Coupling Reactions
A common convergent strategy for synthesizing diaryl ethers is the coupling of a phenol (B47542) with an aryl halide. This is often achieved through variations of the Ullmann condensation.
The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol to form a diaryl ether. organic-chemistry.org To synthesize this compound, this would typically involve the reaction of a substituted 2-halobenzoic acid with 4-fluorophenol (B42351).
Key features of Ullmann-type reactions include:
Catalyst: Traditionally, copper powder or copper(I) salts (e.g., CuI, CuBr) are used. organic-chemistry.orgmdpi.com Modern methods may employ copper nanoparticles or complexes with specific ligands to improve efficiency. mdpi.com
Base: A base such as potassium carbonate or sodium hydroxide (B78521) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or tetralin are often used. chemicalbook.com
Temperature: The reaction typically requires high temperatures, often in the range of 150-200°C. organic-chemistry.org
A specific documented synthesis of the target molecule involves the reaction of 2-iodo-4-chlorobenzoic acid with 4-fluorophenol in the presence of potassium carbonate and copper powder. prepchem.com This approach exemplifies a modified Ullmann condensation, a robust method for forming the diaryl ether bond.
Modern advancements in cross-coupling chemistry have led to more efficient and milder conditions for diaryl ether synthesis. Copper-catalyzed systems remain prevalent, but the use of specific ligands can dramatically improve reaction rates and yields, often at lower temperatures than the classic Ullmann conditions. nih.govacs.orgscirp.org
These improved systems often feature:
Ligands: N,N-donor ligands, such as substituted oxalamides or phenanthrolines, can chelate to the copper center, increasing its catalytic activity. nih.govacs.org
Catalyst Loading: Ligand-assisted catalysis can significantly lower the required amount of copper catalyst, sometimes to as low as 0.2-2 mol %. nih.gov
Reaction Conditions: These reactions can often be run at lower temperatures (e.g., 80-130°C) compared to traditional Ullmann reactions. acs.org
While a specific example using these advanced methods for this compound is not detailed in the provided results, the general applicability of these copper-catalyzed cross-coupling reactions to a wide range of aryl halides and phenols suggests their utility for this synthesis. rsc.orgresearchgate.net The reaction between an appropriately substituted aryl halide (like 2,4-dichlorobenzoic acid or 2-iodo-4-chlorobenzoic acid) and 4-fluorophenol would be a viable and efficient route. nih.gov
| Coupling Reaction | Catalyst/Reagents | Typical Conditions |
| Modified Ullmann | Cu powder, K₂CO₃ | High temperature (e.g., >150°C) chemicalbook.comprepchem.com |
| Modern Cu-Catalyzed | CuI / Ligand (e.g., oxalamide), Base | Milder temperatures (e.g., 90°C) nih.govacs.org |
Synthesis from Substituted Benzoic Acid Precursors
A more linear approach begins with a pre-existing substituted benzoic acid, followed by the sequential introduction of the necessary substituents.
This key step involves a nucleophilic aromatic substitution (SNAr) reaction. A suitable benzoic acid precursor, activated by an ortho- and/or para-positioned electron-withdrawing group (like a nitro group or a halogen), can react with 4-fluorophenol.
A plausible linear route would start with 2,4-dichlorobenzoic acid. The chlorine atom at the 2-position is activated towards nucleophilic attack by the carboxylic acid group (and the second chlorine). The reaction with 4-fluorophenoxide (generated from 4-fluorophenol and a base like potassium carbonate) would displace the ortho-chlorine to form the desired ether linkage. This reaction is essentially a variation of the Ullmann condensation but is often considered from the perspective of SNAr.
Alternatively, one could start with a simpler precursor and introduce the halogen atoms at later stages. For instance, synthesis could begin from 2-hydroxy-4-chlorobenzoic acid, which would first be coupled with 1,4-difluorobenzene (B165170) or 4-fluorobromobenzene. However, this is often less efficient.
A more common strategy involves the synthesis of a complex precursor from simpler materials. For example, the synthesis of a related compound, 4-chloro-2,5-difluorobenzoic acid, involves a multi-step sequence starting from p-fluoronitrobenzene, which undergoes bromination, reduction, chlorination, diazotization, and fluorination before a final Grignard reaction and carboxylation. google.com This illustrates the complex, linear sequences that can be required to build up the necessary substitution pattern on a benzoic acid precursor before the final coupling step or other transformations. researchgate.netgoogle.com
Synthesis through Functional Group Interconversions
The synthesis of this compound and its key precursors frequently relies on functional group interconversions. This strategy involves the transformation of one functional group into another on a pre-existing aromatic scaffold. These methods are pivotal for introducing the required chloro, fluoro, phenoxy, and carboxylic acid moieties at the correct positions on the benzene (B151609) rings.
A primary method for installing the carboxylic acid group onto the aromatic ring is through the oxidation of a precursor containing a methyl group (a tolyl derivative). This transformation is a key step in synthesizing various benzoic acid derivatives.
One effective method involves the catalytic oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles using air as the oxidant. researchgate.net A catalytic system based on cobalt(II) acetate (B1210297), often in conjunction with sodium bromide, in an acetic acid solution has been shown to selectively oxidize the methyl group on the aromatic ring to a carboxyl group. researchgate.net This process is efficient, with high yields reported at temperatures around 95 °C. researchgate.net The reaction demonstrates high selectivity for the aromatic methyl group, leaving other functional groups on the molecule, such as those on the oxadiazole ring, intact. researchgate.net
| Entry | Precursor (Substituent R) | Product | Yield (%) |
| 1 | 4-Tolyl (Phenyl) | 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | 94 |
| 2 | 4-Tolyl (4-Chlorophenyl) | 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | 90 |
| 3 | 4-Tolyl (4-Methoxyphenyl) | 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | 86 |
| 4 | 3-Tolyl (Phenyl) | 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | 82 |
Table 1: Oxidation of various tolyl-1,2,4-oxadiazoles to their corresponding benzoic acids using a Co(OAc)₂/NaBr catalyst system in acetic acid at 95 °C. Data sourced from a study on benzoic acid synthesis. researchgate.net
Another approach utilizes aqueous tert-butyl hydroperoxide (TBHP) under microwave irradiation. google.com This metal-free oxidation method can convert toluene (B28343) and its derivatives into the corresponding benzoic acids. For example, toluene can be converted to benzoic acid in the presence of excess aqueous TBHP at 160 °C. google.com The efficiency of this oxidation is influenced by the electron density of the aromatic ring; once one methyl group in a xylene is oxidized to a carboxyl group, the electron-withdrawing nature of this new group deactivates the ring, making the oxidation of a second methyl group more difficult. google.com
| Entry | Substrate | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 70% aq. TBHP | 160 | 1 | 9.1 |
| 2 | p-Xylene | 70% aq. TBHP | 160 | 1 | 48.0 (p-Toluic acid) |
| 3 | o-Xylene | 70% aq. TBHP | 160 | 1 | 38.0 (o-Toluic acid) |
Table 2: Metal-free oxidation of methyl-substituted aromatics using aqueous TBHP under microwave irradiation. Data sourced from a patent on aromatic oxidation processes. google.com
The introduction of the chlorine atom at the C4 position is a critical step. One common method is the Sandmeyer reaction, which converts an amino group into a chloro group via a diazonium salt intermediate. For instance, 3-amino-2,4,5-trifluorobenzoic acid can be converted to 3-chloro-2,4,5-trifluorobenzoic acid. researchgate.net This reaction is typically carried out by treating the amino-substituted precursor with sodium nitrite (B80452) in the presence of hydrochloric acid and a copper catalyst, such as cupric chloride. researchgate.net
Another strategy involves a multi-step sequence starting from a simpler precursor. For example, a synthetic route to 4-chloro-2,5-difluoro-benzoic acid begins with p-fluoronitrobenzene, which undergoes bromination, reduction of the nitro group to an amine, and then chlorination of the resulting aniline (B41778) derivative to introduce the chlorine atom. google.com This sequence highlights how the directing effects of existing substituents are used to control the position of subsequent halogenation steps. google.com
Carboxylation reactions are employed to introduce the -COOH group onto an aromatic ring that has been pre-functionalized with the necessary halogen and phenoxy groups. A classic method is the Grignard reaction. google.com This involves reacting an aryl halide (e.g., a bromo-substituted precursor) with magnesium metal to form an organomagnesium compound (Grignard reagent). This reagent is then treated with carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield the desired benzoic acid. google.com While effective, the formation of the Grignard reagent from highly halogenated or sterically hindered aromatic halides can sometimes be challenging. google.com
An alternative to the Grignard reaction is the cyanation of an aryl halide followed by hydrolysis. The synthesis of 2,4,5-trifluorobenzoic acid can be achieved by reacting 2,4,5-trifluorobromobenzene with copper cyanide in a solvent like dimethylformamide (DMF). google.com The resulting benzonitrile (B105546) is then hydrolyzed, typically under strong acidic conditions (e.g., with sulfuric acid), to produce the carboxylic acid. google.com
Optimization of Reaction Conditions and Yields
The solvent plays a multifaceted role in chemical synthesis, influencing reactant solubility, reaction rates, and chemical equilibria. In the synthesis of phenoxy-benzoic acid derivatives, mixed solvent systems are often employed to leverage unique properties. For example, in the etherification step to form the C-O bond between the two aromatic rings, a dimethylsulfoxide (DMSO)/toluene mixture can be used. google.com In this system, DMSO acts as a polar aprotic solvent to facilitate the nucleophilic substitution, while toluene serves as an azeotropic agent to remove water generated during the reaction, thereby driving the chemical equilibrium towards product formation. google.com
The polarity of the solvent is also a critical factor. Dipolar aprotic solvents like dimethylformamide (DMF) are frequently used in reactions involving charged intermediates or transition states, such as in cyanation reactions with copper cyanide or in decarboxylation processes. google.com The choice of solvent can also profoundly affect the physical properties and isolation of the final product; studies on benzoic acid have shown that solvent polarity can control crystal morphology and growth, which is a key consideration for purification. rsc.org
Catalysts are essential for accelerating reaction rates and improving the selectivity of synthetic transformations. In the synthesis of benzoic acid precursors via oxidation, transition metal catalysts are common. A system comprising cobalt(II) acetate and sodium bromide has proven effective for the aerobic oxidation of tolyl precursors to benzoic acids. researchgate.net
For the formation of the ether linkage, phase-transfer catalysts are particularly useful. A crown ether can be used to promote the reaction between a potassium phenoxide and an aryl halide. google.com The crown ether complexes the potassium ion, increasing the nucleophilicity of the phenoxide and facilitating the substitution reaction, leading to higher yields of the desired diaryl ether. google.com
Furthermore, palladium-based catalysts are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Catalysts like tetrakis(triphenylphosphine)palladium(0) are used in Suzuki-Miyaura coupling reactions to construct biaryl systems, which can be precursors to more complex molecules. nih.gov For hydrogenation steps, such as the reduction of a nitro group to an amine, palladium on carbon (Pd/C) is a widely used and efficient catalyst. semanticscholar.org The design of the catalyst, including the metal center and the surrounding ligands, is critical for achieving high efficiency and selectivity in these transformations.
Temperature and Pressure Dependencies in Synthetic Pathways
The synthetic pathways leading to this compound, particularly the Ullmann condensation, are significantly influenced by temperature, while being largely independent of pressure.
Temperature: Traditional Ullmann reactions are notorious for requiring harsh conditions, often involving temperatures in the range of 100-220°C to proceed at a reasonable rate. scielo.org.mx The specific synthesis of this compound via the reaction of 2,4-dichlorobenzoic acid and 4-fluorophenol in pyridine (B92270) is conducted under reflux conditions. The boiling point of pyridine is 115.5°C, placing the reaction temperature within the typical, albeit lower, range for Ullmann-type couplings.
The reaction rate is highly dependent on temperature. Lower temperatures would result in a significantly slower reaction, while excessively high temperatures could lead to side reactions and decomposition of reactants or products. Modern advancements in Ullmann couplings have shown that the use of specific ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), can dramatically accelerate the reaction, allowing for lower temperatures (e.g., 90-110°C) and reduced reaction times. nih.govnih.gov
Pressure: For liquid-phase reactions such as the Ullmann condensation, pressure does not have a significant effect on the reaction kinetics or equilibrium, provided that no gaseous reactants or products are involved. numberanalytics.com The synthesis of this compound from its precursors is a liquid-phase process. Therefore, the reaction is typically carried out at atmospheric pressure, and variations in pressure are not used as a parameter to control the reaction rate or yield. The process is considered pressure-independent. psu.edureddit.com
Table 1: Temperature Conditions for Ullmann Diaryl Ether Synthesis
| Method | Catalyst System | Typical Temperature Range (°C) | Notes |
| Traditional Ullmann | Stoichiometric Copper Powder | 150 - 220 | Harsh conditions, limited substrate scope. wikipedia.org |
| Ligand-Accelerated | Catalytic Cu(I) Salt + Ligand (e.g., TMHD) | 90 - 120 | Milder conditions, broader substrate scope. nih.gov |
| Target Compound Synthesis | Cuprous Chloride in Pyridine | ~115 (Reflux) | Specific example of a modified Ullmann reaction. |
Stereochemical Control in Synthesis (if applicable to chiral derivatives)
The chemical structure of this compound is achiral. It does not possess any stereocenters, and it is not prochiral. Therefore, the synthesis of this specific compound does not involve stereoisomers, and considerations of stereochemical control are not applicable.
However, chirality could be introduced in derivatives of this compound. For instance, if a chiral substituent were present on the aromatic rings or if the carboxylic acid group was used to form an amide with a chiral amine, the resulting molecule would be chiral. In the synthesis of such hypothetical derivatives, controlling the stereochemistry would become a critical aspect, potentially requiring the use of chiral starting materials or asymmetric synthesis methodologies.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves optimizing solvents, catalysts, waste generation, and feedstock sources.
Solvent-Free and Reduced Solvent Methodologies
The conventional synthesis of the target compound uses pyridine, a toxic and volatile solvent. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.
Alternative Solvents: Research into Ullmann couplings has demonstrated success in less hazardous, non-polar solvents like toluene or xylene, which are preferable to pyridine. arkat-usa.org
Solvent-Free Synthesis: For the precursor 2,4-dichlorobenzoic acid, a solvent-free method has been developed involving the air oxidation of 2,4-dichlorotoluene (B165549) using a Co-Mn catalyst, achieving a 92.5% yield and significantly reducing environmental impact. researchgate.net For the main diaryl ether formation step, microwave-assisted, solvent-free Ullmann couplings have been shown to be effective for other diaryl ethers and represent a potential green alternative.
Catalyst Recycling and Sustainable Catalysis
The standard synthesis uses a homogeneous copper salt (CuCl), which can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.
Heterogeneous Catalysts: A key green strategy is the use of heterogeneous catalysts that can be easily recovered and reused. Copper-based Metal-Organic Frameworks (Cu-MOFs) have been shown to be efficient and reusable catalysts for Ullmann-type C-N coupling reactions, and similar efficacy is expected for C-O couplings. mdpi.com These catalysts can be filtered off after the reaction and reused multiple times without a significant loss of activity.
Immobilized Catalysts: Other approaches include immobilizing copper catalysts on solid supports like silica (B1680970) or organic-inorganic hybrid materials, which facilitates recovery and recycling. organic-chemistry.org
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The Ullmann condensation, being a substitution reaction, inherently has a lower atom economy than addition or rearrangement reactions. rsc.org
The core reaction can be represented as: C₇H₄Cl₂O₂ + C₆H₅FO → C₁₃H₈ClFO₃ + HCl
To calculate the theoretical atom economy:
Molecular Weight of Product (C₁₃H₈ClFO₃): 266.65 g/mol
Molecular Weight of Reactants (C₇H₄Cl₂O₂ + C₆H₅FO): 191.01 g/mol + 112.10 g/mol = 303.11 g/mol
Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (266.65 / 303.11) x 100 = 87.97%
This calculation represents the best-case scenario. In practice, the reaction requires a base (e.g., K₂CO₃ or KOH) to deprotonate the phenol and neutralize the generated HCl, which produces stoichiometric amounts of salt waste (e.g., KCl, KHCO₃) and water. wikipedia.org This significantly lowers the practical atom economy and increases the E-factor (Environmental factor), which is the mass ratio of waste to the desired product. Minimizing waste involves using catalytic amounts of reagents where possible and choosing pathways that avoid stoichiometric byproducts. libretexts.orgprimescholars.com
Table 2: Atom Economy Calculation for the Core Reaction
| Component | Formula | Molecular Weight ( g/mol ) | Role |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Reactant |
| 4-Fluorophenol | C₆H₅FO | 112.10 | Reactant |
| Total Reactants | 303.11 | ||
| This compound | C₁₃H₈ClFO₃ | 266.65 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
| Theoretical Atom Economy | 87.97% |
Renewable Feedstock Integration
Currently, the primary precursors for this compound, namely 2,4-dichlorobenzoic acid and 4-fluorophenol, are derived from petrochemical feedstocks like benzene and toluene. nih.gov Integrating renewable feedstocks presents a significant challenge for halogenated aromatic compounds.
Aromatic Precursors: While platform aromatic chemicals like benzoic acid and phenol can be produced through biological pathways (e.g., the shikimate pathway in microbes) from renewable resources like glucose, the subsequent halogenation steps are problematic. researchgate.net
Halogenation: Introducing specific halogen patterns (e.g., 2,4-dichloro or 4-fluoro) onto bio-derived aromatic rings using green methods is an area of active research but is not yet industrially established. taylorfrancis.comacs.org Biological halogenation enzymes exist but are highly specific, and organofluorine compounds, in particular, are exceedingly rare in nature, making a direct biosynthetic route to 4-fluorophenol highly improbable with current technology. chemistryworld.com Therefore, the synthesis of this compound remains dependent on traditional chemical synthesis from fossil fuel-derived starting materials.
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid
Derivatization Reactions
Derivatization reactions are crucial for modifying the physicochemical properties of 4-Chloro-2-(4-fluorophenoxy)benzoic acid, enabling the synthesis of analogues with varied biological or material properties. The primary sites for these transformations are the carboxylic acid group and the aromatic rings.
Esterification Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into an ester. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer esterification, where the compound is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. tcu.edulibretexts.org The reaction is reversible, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove water as it is formed. tcu.eduyoutube.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with alcohols to form the corresponding ester. Another common method involves deprotonating the carboxylic acid with a base to form a carboxylate salt, which can then act as a nucleophile to displace a halide from an alkyl halide (a Williamson ether synthesis-like approach for esters).
| Reactant (Alcohol) | Reagent/Conditions | Potential Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 4-chloro-2-(4-fluorophenoxy)benzoate |
| Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), Reflux | Ethyl 4-chloro-2-(4-fluorophenoxy)benzoate |
| Benzyl alcohol (C₆H₅CH₂OH) | 1. SOCl₂ 2. Pyridine (B92270), Benzyl alcohol | Benzyl 4-chloro-2-(4-fluorophenoxy)benzoate |
Amidation and Peptide Coupling Reactions
The carboxylic acid group can be transformed into an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Activation can be achieved by converting the acid to its acyl chloride, as described for esterification, which then readily reacts with an amine.
More commonly, particularly in medicinal chemistry, peptide coupling reagents are employed to facilitate amide bond formation under milder conditions. nih.gov These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. bachem.comamericanpeptidesociety.org Phosphonium-based reagents (e.g., PyBOP, HATU) and uronium-based reagents (e.g., HBTU) are also highly effective. peptide.com
| Reactant (Amine) | Reagent/Conditions | Potential Product |
|---|---|---|
| Ammonia (NH₃) | EDC, HOBt, DMF | 4-Chloro-2-(4-fluorophenoxy)benzamide |
| Benzylamine (C₆H₅CH₂NH₂) | DCC, CH₂Cl₂ | N-Benzyl-4-chloro-2-(4-fluorophenoxy)benzamide |
| Glycine methyl ester (H₂NCH₂COOCH₃) | HATU, DIPEA, DMF | Methyl (4-chloro-2-(4-fluorophenoxy)benzoyl)glycinate |
Halogen Exchange Reactions on the Aromatic Rings
Halogen exchange (Halex) reactions provide a pathway to replace one halogen on an aromatic ring with another. science.gov For this compound, the chlorine atom is a potential site for such a transformation. These reactions, particularly fluorination, are often carried out using alkali metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF). google.comgoogle.com The reaction typically requires high temperatures and aprotic polar solvents (e.g., sulfolane, DMF). google.comwikipedia.org The efficiency of the exchange can be enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, which increase the nucleophilicity of the fluoride ion. google.com While aromatic chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing carboxylic acid group can facilitate this nucleophilic substitution. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. numberanalytics.com The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the substituents on both rings.
Ring A (Benzoic acid ring): This ring contains the carboxylic acid group (-COOH), the chloro group (-Cl), and the phenoxy group (-OAr).
The -COOH group is a deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.comquora.comyoutube.com
The -Cl group is deactivating but ortho, para-directing. libretexts.org
The phenoxy group is an activating, ortho, para-directing group. youtube.com
The powerful activating and ortho, para-directing effect of the phenoxy group is expected to dominate, directing incoming electrophiles to the positions ortho and para relative to it. The para position is already substituted (by the -Cl atom), leaving the ortho position (C3) as the most likely site for substitution on this ring.
Ring B (Fluorophenoxy ring): This ring contains the ether oxygen (-OAr) and the fluoro group (-F).
The ether oxygen is activating and ortho, para-directing.
The fluoro group is deactivating but ortho, para-directing.
Substitution on Ring B is also possible, directed by both the ether linkage and the fluorine atom to the positions ortho to the ether linkage.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mainly substitution at C3 (ortho to phenoxy group) |
| Bromination | Br₂, FeBr₃ | Mainly substitution at C3 (ortho to phenoxy group) |
| Sulfonation | Fuming H₂SO₄ | Mainly substitution at C3 (ortho to phenoxy group) |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com For an SNAr reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). libretexts.orgpressbooks.pub
In this compound, the chlorine atom can act as a leaving group. The carboxylic acid group is a moderate electron-withdrawing group and is located para to the chlorine, which activates this position for nucleophilic attack. askfilo.com Therefore, the molecule is susceptible to SNAr reactions at the C4 position, where various nucleophiles can displace the chloride ion.
| Nucleophile | Reagent/Conditions | Potential Product |
|---|---|---|
| Hydroxide (B78521) | NaOH, H₂O, Heat | 2-(4-Fluorophenoxy)-4-hydroxybenzoic acid |
| Methoxide | NaOCH₃, CH₃OH, Heat | 2-(4-Fluorophenoxy)-4-methoxybenzoic acid |
| Ammonia | NH₃, Heat, Pressure | 4-Amino-2-(4-fluorophenoxy)benzoic acid |
| Thiolate | NaSR, DMF | 4-(Alkylthio)-2-(4-fluorophenoxy)benzoic acid |
Oxidation and Reduction Studies
The functional groups of this compound offer distinct possibilities for oxidation and reduction reactions.
Reduction: The most readily reducible functional group is the carboxylic acid. It can be reduced to a primary alcohol, 4-chloro-2-(4-fluorophenoxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF. masterorganicchemistry.comacs.orgorgosolver.com Borane (B79455) (BH₃) complexes are also effective for this transformation. acs.org Notably, LiAlH₄ is a powerful reagent that reduces carboxylic acids but typically does not reduce the aromatic rings or cleave the aryl halides under standard conditions. orgosolver.comyoutube.com
Oxidation: The aromatic rings of the molecule are generally stable to oxidation under mild conditions. However, under more vigorous conditions, such as photo-oxidation or treatment with powerful oxidizing agents, degradation of the aromatic system can occur. rsc.org Studies on similar halogenated aromatic compounds have shown that photocatalytic oxidation can lead to hydroxylation, dehalogenation, and eventual ring cleavage. nih.gov For instance, photo-oxidation in the presence of H₂O₂ or a photocatalyst like TiO₂ can generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to a cascade of reactions and mineralization. rsc.org
| Reaction Type | Reagent/Conditions | Transformation | Product |
|---|---|---|---|
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Carboxylic acid to primary alcohol | (4-Chloro-2-(4-fluorophenoxy)phenyl)methanol |
| Oxidation | UV, H₂O₂ or TiO₂ | Ring hydroxylation and degradation | Mixture of hydroxylated and ring-opened products |
Oxidation of Aromatic Ring Systems
The oxidation of the aromatic ring systems in this compound can proceed through several pathways, primarily dictated by the reaction conditions and the oxidizing agents employed. While the benzoic acid aromatic ring is generally resistant to oxidation due to its electron-deficient nature, the phenoxy ring is more susceptible to electrophilic attack by oxidative species.
Advanced Oxidation Processes (AOPs), particularly photocatalytic oxidation using semiconductors like titanium dioxide (TiO₂), have been shown to be effective in the degradation and mineralization of halogenated aromatic compounds, such as 4-chlorobenzoic acid. iwaponline.comiwaponline.com In such processes, UV irradiation of the TiO₂ catalyst generates highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic rings of this compound, leading to a cascade of reactions.
The degradation pathway likely involves the following steps:
Hydroxylation: Electrophilic addition of hydroxyl radicals to the aromatic rings, forming hydroxylated intermediates.
Dehalogenation: The removal of chlorine and fluorine atoms. Studies on similar compounds suggest that dechlorination typically occurs more readily than defluorination.
Ether Bond Cleavage: The ether linkage between the two aromatic rings is a potential site for oxidative cleavage, which would break the molecule into a chlorobenzoic acid derivative and a fluorophenol derivative.
Ring Opening: Subsequent attacks by hydroxyl radicals can lead to the opening of the aromatic rings, forming various aliphatic carboxylic acids and aldehydes.
Mineralization: Under prolonged exposure to the oxidative conditions, the organic intermediates are ultimately converted to carbon dioxide (CO₂), water (H₂O), and inorganic halide ions (Cl⁻ and F⁻). iwaponline.comiwaponline.com
The reaction kinetics and pathways can be influenced by factors such as pH, catalyst loading, and the presence of other substances in the solution. iwaponline.comiwaponline.com For instance, the degradation of 4-chlorobenzoic acid using a plasma dielectric barrier discharge (DBD) process has been shown to produce hydroxylated byproducts like 4-chlorohydroxybenzoic acid. researchgate.net
Table 1: Potential Intermediates in the Oxidative Degradation of this compound
| Intermediate Type | Example Compound Name |
| Hydroxylated Derivative | 4-Chloro-2-(4-fluorophenoxy)-x-hydroxybenzoic acid |
| Ether Bond Cleavage Product | 4-Chlorobenzoic acid |
| Ether Bond Cleavage Product | 4-Fluorophenol (B42351) |
| Dehalogenated Derivative | 2-(4-Fluorophenoxy)benzoic acid |
| Ring-Opened Product | Aliphatic dicarboxylic acids (e.g., muconic acid derivatives) |
Reduction of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is the primary site for reduction reactions. This transformation converts the carboxylic acid into a primary alcohol, [4-Chloro-2-(4-fluorophenoxy)phenyl]methanol. This reduction is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents.
Historically, strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes have been used. nih.govresearchgate.net These reagents readily reduce carboxylic acids to alcohols in high yields. However, their high reactivity requires anhydrous conditions and careful handling.
More recently, advances in catalysis have led to milder and more selective methods. Catalytic hydrosilylation, employing silanes like phenylsilane (B129415) (PhSiH₃) in the presence of earth-abundant metal catalysts such as manganese(I) complexes (e.g., [MnBr(CO)₅]), has emerged as an efficient method. nih.govacs.org This approach offers good functional group tolerance, and research on substrates like 4-fluorobenzoic acid and 4-iodobenzoic acid has shown that the carbon-halogen bonds often remain intact during the reduction of the carboxylic acid. acs.org Another catalytic system involves the use of ammonia-borane in the presence of titanium tetrachloride (TiCl₄). organic-chemistry.org
Biocatalytic methods, using whole-cell systems like the fungus Syncephalastrum racemosum, have also been reported for the reduction of aromatic carboxylic acids to their corresponding primary alcohols in aqueous media under mild conditions. polimi.it
Table 2: Selected Reagents for the Reduction of Aromatic Carboxylic Acids
| Reagent/System | Typical Conditions | Notes |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive, non-selective strong reducing agent. nih.gov |
| Borane-tetrahydrofuran complex (BH₃-THF) | Anhydrous THF | Strong reducing agent, generally selective for carboxylic acids over esters. researchgate.net |
| Sodium borohydride (B1222165) (NaBH₄) / Activating Agent | Various (e.g., with I₂, TFA) | Milder than LiAlH₄; requires an activator for carboxylic acid reduction. nih.gov |
| Phenylsilane (PhSiH₃) / [MnBr(CO)₅] | 2-Methyltetrahydrofuran, 80 °C | Earth-abundant metal catalysis, good functional group tolerance. acs.org |
| Ammonia-borane / TiCl₄ | Room temperature | Tolerates various functional groups. organic-chemistry.org |
Photochemical and Thermal Degradation Pathways in Controlled Environments
Photochemical Degradation: In controlled environments, this compound is susceptible to photochemical degradation, particularly through photocatalysis. As discussed in the oxidation section, exposure to UV light in the presence of a semiconductor photocatalyst like TiO₂ initiates degradation. iwaponline.comiwaponline.com The process is driven by the generation of electron-hole pairs in the catalyst, leading to the formation of reactive oxygen species, primarily hydroxyl radicals.
The degradation pathway for this compound would be expected to mirror that of other chlorinated aromatic compounds. Key steps include:
Dechlorination: The C-Cl bond is weaker than the C-F bond and is typically cleaved first, releasing a chloride ion.
Hydroxylation: Addition of •OH groups to the aromatic rings.
Ether Linkage Cleavage: Scission of the bond connecting the two aromatic rings.
Defluorination: Cleavage of the more stable C-F bond, which generally occurs at a later stage of degradation.
Ring Opening and Mineralization: The aromatic structures are broken down into smaller aliphatic molecules and eventually mineralized to CO₂, H₂O, and halide ions. iwaponline.comiwaponline.com
Thermal Degradation: The thermal stability and degradation pathways of this compound are dictated by its constituent functional groups. Studies on benzoic acid have shown that its thermal decomposition at high temperatures (e.g., 475-499 °C) primarily yields benzene (B151609) and carbon dioxide, indicating that decarboxylation is a major pathway. researchgate.net Smaller amounts of products like carbon monoxide and biphenyl (B1667301) suggest that free radical mechanisms are also involved. researchgate.net
For this compound, the following thermal degradation pathways can be anticipated:
Decarboxylation: The loss of the carboxylic acid group as CO₂ is a likely initial step at elevated temperatures, forming 4-chloro-2-(4-fluorophenoxy)benzene.
Ether Bond Cleavage: The phenoxy ether linkage can also break under thermal stress, leading to the formation of various chlorinated and fluorinated aromatic fragments.
Dehalogenation: At very high temperatures, cleavage of the carbon-halogen bonds can occur.
The presence of metal ions can alter the thermal decomposition profile. For example, copper(II) complexes with chlorobenzoic acids have been shown to first undergo dehydration, followed by decomposition of the organic ligand at higher temperatures to form gaseous products. akjournals.com
Coordination Chemistry and Metal Complex Formation
This compound, upon deprotonation of its carboxylic acid group, forms the 4-chloro-2-(4-fluorophenoxy)benzoate anion, which can act as a versatile ligand in coordination chemistry. The carboxylate group offers oxygen donor atoms that can coordinate to a wide range of metal ions. This ability allows for the formation of discrete metal complexes or extended structures like metal-organic frameworks (MOFs). uh.eduresearchgate.net
The coordination modes of the carboxylate group are diverse and play a crucial role in determining the final structure of the metal complex. Common coordination modes include:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers.
These coordination possibilities enable the construction of architectures with varying dimensionalities, from simple mononuclear complexes to one-, two-, or three-dimensional coordination polymers (MOFs). nih.govrsc.org The specific outcome depends on the chosen metal ion, its preferred coordination geometry, the reaction conditions (e.g., solvent, temperature), and the presence of any auxiliary ligands. nih.govnih.gov
The bulky and electronically modified phenoxy substituent, along with the halogen atoms on this compound, would influence the steric and electronic properties of the ligand, affecting the crystal packing and potentially the physical properties (e.g., luminescence, magnetism) of the resulting metal complexes. mdpi.comresearchgate.net
Table 3: Common Metal Ions and Coordination Geometries with Benzoate-Type Ligands
| Metal Ion Class | Example Metal Ions | Common Coordination Geometries |
| Transition Metals | Cu(II), Zn(II), Mn(II), Co(II), Fe(III) | Octahedral, Tetrahedral, Square Planar akjournals.comresearchgate.net |
| Lanthanides | Eu(III), Tb(III), Gd(III) | 7-, 8-, or 9-coordinate (e.g., capped trigonal prismatic) mdpi.com |
| Alkaline Earth Metals | Ca(II), Mg(II) | Octahedral |
| Main Group Metals | Al(III), Pb(II) | Tetrahedral, Octahedral |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 4-Chloro-2-(4-fluorophenoxy)benzoic acid is expected to display signals corresponding to the seven protons on the two aromatic rings and the single proton of the carboxylic acid group. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents (chloro, fluoro, phenoxy, and carboxylic acid groups).
The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding.
The protons on the chloro-substituted benzoic acid ring are expected to exhibit a complex splitting pattern due to their coupling with each other. Similarly, the protons on the fluoro-substituted phenoxy ring will show their own characteristic multiplets, further complicated by coupling to the fluorine atom.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.20 - 7.40 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 Hz |
| H-5 | 7.40 - 7.60 | Doublet (d) | J ≈ 2.5 Hz |
| H-6 | 7.90 - 8.10 | Doublet (d) | J ≈ 8.5 Hz |
| H-2', H-6' | 7.00 - 7.20 | Multiplet (m) | |
| H-3', H-5' | 7.10 - 7.30 | Multiplet (m) | |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |
Note: These are predicted values based on the analysis of similar substituted benzoic and phenoxy compounds. Actual experimental values may vary.
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, thirteen distinct carbon signals are expected, one for each carbon atom in the molecule. The chemical shifts of these carbons are influenced by the nature of the substituents and their position on the aromatic rings.
The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, appearing at the downfield end of the spectrum (around 165-175 ppm). The carbon atoms attached to the electronegative oxygen, chlorine, and fluorine atoms will also exhibit characteristic downfield shifts. The presence of the fluorine atom will also introduce C-F coupling, which will be visible in the spectrum as doublets for the carbons on the fluorophenoxy ring.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125 - 130 |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 115 - 120 |
| C-6 | 130 - 135 |
| C=O | 165 - 175 |
| C-1' | 150 - 155 |
| C-2', C-6' | 120 - 125 (d, J_CF ≈ 8-10 Hz) |
| C-3', C-5' | 115 - 120 (d, J_CF ≈ 20-25 Hz) |
| C-4' | 155 - 160 (d, J_CF ≈ 240-250 Hz) |
Note: These are predicted values based on the analysis of similar substituted benzoic and phenoxy compounds. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.
¹⁹F NMR for Fluorine Chemical Shifts and Interactions
The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom on the phenoxy ring. The chemical shift of this fluorine atom is influenced by its electronic environment. Based on data for similar fluorophenoxy compounds, the ¹⁹F chemical shift is expected to be in the range of -110 to -130 ppm relative to a standard such as CFCl₃. This signal would likely appear as a multiplet due to coupling with the adjacent protons on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between adjacent protons on both the benzoic acid and the phenoxy rings, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity between the two aromatic rings through the ether linkage. For example, correlations would be expected between the protons on the phenoxy ring and the C-2 carbon of the benzoic acid ring, and vice versa.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₃H₈ClFO₃) can be calculated as follows:
(13 * 12.000000) + (8 * 1.007825) + (35.45 * 0.999) + (18.998403) + (3 * 15.994915) = 266.0145
An experimental HRMS analysis would be expected to yield a mass value very close to this theoretical calculation, confirming the elemental composition of the molecule. The presence of the chlorine atom would also result in a characteristic isotopic pattern in the mass spectrum, with a peak for the ³⁵Cl isotope and a smaller peak (approximately one-third the intensity) for the ³⁷Cl isotope at M+2.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, specifically Electron Ionization (EI-MS), is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
The fragmentation of this molecule is expected to follow pathways characteristic of benzoic acids and diphenyl ethers. docbrown.infolibretexts.org Key fragmentation steps would involve the cleavage of the carboxylic acid group and the ether linkage. Common fragmentation pathways include:
Loss of a hydroxyl radical (•OH): This leads to the formation of an acylium ion ([M-17]⁺).
Loss of a carboxyl group (•COOH): This results in a fragment corresponding to the chloro-fluorophenoxy-phenyl cation ([M-45]⁺). libretexts.org
Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the chlorobenzoyl cation or the fluorophenoxy cation.
Decarbonylation: The acylium ion ([M-OH]⁺) can further lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation. docbrown.info
These fragmentation patterns provide a unique fingerprint that confirms the connectivity of the atoms within the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |
|---|---|---|
| [C₁₃H₈ClFO₃]⁺ | 282/284 | Molecular Ion ([M]⁺) |
| [C₁₃H₇ClFO₂]⁺ | 265/267 | •OH |
| [C₁₂H₈ClFO]⁺ | 237/239 | •COOH |
| [C₇H₄ClO]⁺ | 139/141 | •C₆H₄FO₂ |
| [C₆H₄F]⁺ | 95 | •C₇H₄ClO₃ |
Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of synthesized compounds and analyzing complex mixtures. rsc.org In the context of this compound, LC-MS provides a robust method for separating the target compound from any starting materials, by-products, or degradation products. umb.edu
The liquid chromatography component, typically a reversed-phase high-performance liquid chromatography (HPLC) system, separates compounds based on their polarity. A gradient elution method, where the mobile phase composition is varied over time (e.g., from a higher polarity solvent like water with an acidic modifier to a lower polarity solvent like acetonitrile), is often employed to achieve efficient separation. rsc.org
As the separated components elute from the LC column, they are introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds, allowing for their identification. The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. This method is highly sensitive and can detect impurities at very low concentrations. lcms.cz
Table 2: Example of LC-MS Purity Analysis Data
| Retention Time (min) | Detected m/z | Peak Area (%) | Identity |
|---|---|---|---|
| 1.52 | 140.11 | 0.15 | Impurity (e.g., 4-Fluorobenzoic acid) |
| 2.18 | 156.57 | 0.25 | Impurity (e.g., 4-Chlorobenzoic acid) |
| 4.75 | 282.68 | 99.60 | This compound |
Vibrational Spectroscopy (IR and Raman)
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected absorptions include:
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. researchgate.net
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid, indicative of dimerization. researchgate.net
C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the aryl ether linkage, typically found in the 1200-1320 cm⁻¹ region.
C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ range.
C-Cl Stretch: A band in the 700-850 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 (very broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Carboxylic Acid C=O | Stretching (H-bonded) | 1680 - 1710 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aryl Ether C-O-C | Asymmetric Stretching | 1210 - 1270 |
| Aryl C-F | Stretching | 1150 - 1250 |
| Aryl C-Cl | Stretching | 700 - 850 |
Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds and is excellent for fingerprinting the core structure of a molecule. For this compound, the Raman spectrum would be dominated by signals from the aromatic ring systems.
Prominent Raman signals would be expected for:
Aromatic Ring Breathing Modes: Strong, sharp peaks typically in the 1000-1600 cm⁻¹ range, which are highly characteristic of the substituted benzene (B151609) rings.
C-Cl and C-F Vibrations: These would also produce characteristic signals, although their intensity can vary.
Symmetric C-O-C Stretch: The ether linkage should produce a noticeable Raman band.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, enabling unambiguous identification and structural confirmation.
Table 4: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C=C Stretch | 1580 - 1610 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-O-C Symmetric Stretch | 1230 - 1280 | Medium |
| C-F Stretch | 1150 - 1250 | Medium |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
Analysis of Hydrogen Bonding Networks via Vibrational Shifts
In the solid state, benzoic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This dimerization has a profound and predictable effect on the vibrational frequencies of the groups involved, primarily the O-H and C=O groups. researchgate.net
O-H Stretching: In a non-hydrogen-bonded (monomeric) state, such as in a very dilute solution in a non-polar solvent, the O-H stretch appears as a relatively sharp band around 3500-3570 cm⁻¹. The formation of the hydrogen-bonded dimer causes this band to shift dramatically to a lower frequency (2500-3300 cm⁻¹) and become exceptionally broad. researchgate.net
C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. For a monomeric carboxylic acid, the C=O stretch is typically observed around 1760 cm⁻¹. In the hydrogen-bonded dimer, this frequency shifts to a lower wavenumber, generally appearing in the 1680-1710 cm⁻¹ range. researchgate.net
Observing these significant shifts in the FT-IR spectrum of this compound provides strong evidence for the presence of a hydrogen-bonded dimeric structure in the analyzed sample (typically a solid).
Table 5: Comparison of Vibrational Frequencies in Monomeric vs. Dimeric States
| Vibrational Mode | Expected Frequency (Monomer) | Expected Frequency (Dimer) | Frequency Shift (Δν) |
|---|---|---|---|
| O-H Stretch | ~3520 cm⁻¹ (sharp) | 2500-3300 cm⁻¹ (very broad) | ~ -700 cm⁻¹ |
| C=O Stretch | ~1760 cm⁻¹ | ~1700 cm⁻¹ | ~ -60 cm⁻¹ |
X-ray Diffraction Studies
For this compound, an XRD study would be expected to confirm the formation of the hydrogen-bonded dimers suggested by vibrational spectroscopy. nih.govrsc.org The analysis would reveal the exact geometry of this O-H···O hydrogen bond, including the O···O distance, which is a measure of its strength.
Furthermore, XRD would elucidate other key structural parameters, such as:
The planarity of the two aromatic rings.
The dihedral angle between the planes of the chlorobenzoic acid ring and the fluorophenoxy ring, which defines the molecular twist around the ether linkage.
The packing of the dimeric units in the crystal lattice, revealing any other significant intermolecular interactions like π-π stacking or C-H···O contacts that contribute to the stability of the crystal structure. nih.gov
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5 |
| b (Å) | 6.1 |
| c (Å) | 16.8 |
| β (°) | 98.5 |
| Molecules per unit cell (Z) | 4 |
| Key Feature | Centrosymmetric hydrogen-bonded dimers |
A comprehensive search of scientific databases and scholarly literature reveals a significant lack of published experimental data for the specific compound this compound. There are no available single-crystal X-ray diffraction studies, detailed spectroscopic analyses, or investigations into its solid-state properties such as polymorphism and intermolecular interactions.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The creation of scientifically accurate content for the specified subsections requires access to primary research findings, including crystallographic information files (CIFs), spectroscopic data, and computational analyses, none of which appear to be in the public domain for this particular molecule.
An article structured around the provided outline cannot be generated without fabricating data, which would violate the core principles of scientific accuracy.
Theoretical and Computational Investigations of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid
Density Functional Theory (DFT) Calculations
No specific Density Functional Theory (DFT) calculation results have been found for 4-Chloro-2-(4-fluorophenoxy)benzoic acid. This includes the following areas of investigation:
Geometry Optimization and Conformer Analysis
Information regarding the optimized geometric parameters, bond lengths, bond angles, and dihedral angles resulting from DFT calculations for different conformers of this compound is not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and the spatial distribution of these orbitals for this compound have not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
There are no available Molecular Electrostatic Potential (MEP) maps to identify the electrophilic and nucleophilic reactive sites on the this compound molecule.
Vibrational Frequency Calculations and Spectroscopic Correlation
Calculated vibrational frequencies and their correlation with experimental infrared (IR) and Raman spectra for this compound are not present in the surveyed literature.
Prediction of Reaction Pathways and Transition States
No computational studies predicting the reaction pathways or identifying the transition states for chemical reactions involving this compound were found.
Molecular Dynamics (MD) Simulations
There is no evidence of Molecular Dynamics (MD) simulations having been performed to study the dynamic behavior, conformational changes, or intermolecular interactions of this compound in different environments.
Conformational Landscape Exploration in Solution and Solid State
The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds: the C-O ether linkage, the C-C bond connecting the benzoic ring to the carboxylic acid group, and the C-O bond within the carboxylic acid moiety.
Computational studies on similar ortho-substituted benzoic acids reveal a complex potential energy landscape. mdpi.com The orientation of the carboxylic acid group (-COOH) relative to the bulky ortho-substituents (the chloro and fluorophenoxy groups) is a critical factor. In many benzoic acid derivatives, the carboxylic group can exist in either a cis or trans conformation, referring to the orientation of the acidic proton relative to the carbonyl C=O bond. The cis conformer is often destabilized unless a specific intramolecular hydrogen bond can be formed with an ortho-substituent. For ortho-halogenated benzoic acids, repulsive forces between the halogen and the carboxylic oxygen can dominate, influencing the rotational barrier and the stability of different conformers. mdpi.com
For example, studies on 2-fluoro-4-hydroxy benzoic acid, which also features multiple functional groups, have identified as many as eight distinct conformers based on the orientation of the hydroxyl and carboxylic groups. mdpi.com The relative energies of these conformers, often differing by only a few kJ/mol, determine their population distribution at a given temperature. The most stable conformers typically maximize favorable intramolecular interactions, such as hydrogen bonds, while minimizing steric repulsion. mdpi.com
In the solid state , the molecule adopts a single, low-energy conformation that allows for efficient crystal packing. X-ray crystallography on analogous compounds, such as 4-(4-Fluorophenoxy)benzoic acid, shows that the dihedral angle between the two aromatic rings is a defining feature of the solid-state structure. nih.gov For this compound, the conformation in the crystal would be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.
| Parameter | Description | Significance |
| Torsional Angles | Rotation around the C-O ether bond and the C-COOH bond. | Defines the overall shape and orientation of the aromatic rings and the carboxylic acid group. |
| Conformational Energy | The relative stability of different rotational isomers (conformers). | Determines the most probable molecular shapes in solution and the conformation adopted in the solid state. |
| Intramolecular Interactions | Potential for hydrogen bonding or steric repulsion between the ortho-chloro group, the ether oxygen, and the carboxylic acid group. | Influences the planarity of the molecule and the preferred orientation of the functional groups. |
Intermolecular Interaction Dynamics
In the condensed phase, molecules of this compound engage in a variety of non-covalent interactions that dictate its macroscopic properties. The primary and most dominant interaction for carboxylic acids is hydrogen bonding.
Hydrogen Bonding: It is well-established that benzoic acids typically form robust centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This interaction creates a characteristic R²₂(8) ring motif. This dimerization is a powerful synthon in crystal engineering and is expected to be the primary organizing force in the crystal structure of this compound.
Other Interactions: Beyond the primary dimer formation, weaker interactions play a crucial role in assembling the three-dimensional crystal lattice. These can include:
C-H···O and C-H···F interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or the ether linkage, or to the electronegative fluorine atom.
π-π Stacking: The electron-rich aromatic rings can stack upon one another, contributing to the cohesive energy of the crystal. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature of the substituents.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule.
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
| O-H···O Hydrogen Bond | Carboxylic Acid (Donor/Acceptor) | Formation of primary centrosymmetric dimers. |
| C-H···O Hydrogen Bond | Aromatic C-H (Donor), Carbonyl/Ether O (Acceptor) | Linking dimers into sheets or 3D networks. |
| π-π Stacking | Phenyl and Fluorophenyl Rings | Stabilizing the packing of aromatic moieties. |
| C-H···F Interaction | Aromatic C-H (Donor), Fluorine (Acceptor) | Directional interactions contributing to lattice stability. |
Quantum Chemical Topology and Bonding Analysis (e.g., NBO, QTAIM)
To gain a deeper understanding of the electronic structure and bonding within this compound, advanced quantum chemical methods are employed. Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide detailed information beyond simple structural models.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into a more intuitive chemical picture of localized bonds and lone pairs. This method can quantify:
Hybridization: The specific s and p character of the atomic orbitals involved in forming σ and π bonds.
Charge Distribution: The natural atomic charges on each atom, offering a more robust measure of electron distribution than other methods.
Hyperconjugation: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, NBO can reveal delocalization of lone pair electrons from the ether oxygen or halogen atoms into the antibonding orbitals of the aromatic ring (n→π* interactions), which can impact reactivity and conformation.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) itself. By locating critical points in the electron density, QTAIM can:
Define Atomic Basins: Partition the molecule into distinct atomic regions.
Characterize Chemical Bonds: Analyze the properties at the bond critical point (BCP) between two atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. This is particularly useful for analyzing weaker intermolecular forces like hydrogen bonds. researchgate.net
For this compound, these analyses could precisely characterize the covalent nature of the C-Cl and C-F bonds, the partial double-bond character of the C-O ether bond due to resonance, and the exact strength and nature of the intramolecular and intermolecular hydrogen bonds that govern its structure.
Quantitative Structure-Activity Relationships (QSAR) for Chemical Activity (e.g., reaction rates, selectivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific activity. While often used for biological endpoints, QSAR can also be applied to chemical activity, such as predicting reaction rates, equilibrium constants (e.g., pKa), or selectivity.
A QSAR model for the chemical reactivity of derivatives related to this compound would involve several steps:
Dataset Assembly: A series of structurally similar benzoic acids with experimentally measured reactivity data would be compiled.
Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, electronic, and quantum-chemical properties of each molecule would be calculated. Electronic descriptors like Hammett constants, calculated atomic charges, HOMO/LUMO energies, and molecular electrostatic potentials would be particularly relevant.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation linking a subset of the most relevant descriptors to the observed activity. researchgate.net The model's predictive power would then be rigorously validated using internal (e.g., cross-validation) and external test sets.
For instance, a QSAR model could be developed to predict the pKa of substituted phenoxy-benzoic acids. Descriptors would likely include those quantifying the electron-withdrawing/donating effects of the chloro and fluoro substituents, as these strongly influence the stability of the carboxylate anion and thus the acidity. Such a model could provide accurate predictions for new, unsynthesized compounds in the series.
Computational Prediction of Solid-State Properties and Crystal Growth
Computational solid-state chemistry offers methods to predict the crystal structure and properties of molecular solids before they are synthesized, a field known as crystal structure prediction (CSP).
Crystal Structure Prediction (CSP): CSP studies for a molecule like this compound would begin by generating a multitude of plausible crystal packing arrangements based on the molecule's known geometry. The lattice energies of these hypothetical structures are then calculated and ranked using force fields or, for higher accuracy, quantum mechanical methods (e.g., DFT with dispersion corrections). nih.gov The structures with the lowest lattice energies represent the most likely observable polymorphs (different crystal forms of the same compound).
Predicting Properties: Once a likely crystal structure is determined, computational methods can be used to predict various solid-state properties:
Powder X-ray Diffraction (PXRD) Pattern: The PXRD pattern can be simulated directly from the predicted crystal structure, allowing for direct comparison with experimental data. nih.gov
Mechanical Properties: Elastic constants and hardness can be estimated to understand the material's mechanical stability.
Vibrational Spectra: Solid-state IR and Raman spectra can be calculated to help interpret experimental measurements.
Crystal Growth Simulation: Molecular dynamics (MD) simulations can be used to model the process of crystal growth from a solution or melt. These simulations can provide insights into how intermolecular interactions at the crystal-solvent interface direct the attachment of new molecules, influencing the final crystal morphology (shape) and potentially revealing the origins of defects. researchgate.netresearchgate.net
| Computational Method | Application | Predicted Outcome |
| Crystal Structure Prediction (CSP) | Generates and ranks thousands of possible crystal packings. | The most stable, lowest-energy polymorphs. |
| Density Functional Theory (DFT) | Accurately calculates the lattice energy and optimizes crystal geometry. | Refined crystal structures, simulated PXRD patterns, electronic properties. |
| Molecular Dynamics (MD) | Simulates the movement of molecules at the crystal-solution interface. | Insights into crystal growth mechanisms and final crystal morphology. |
Advanced Applications in Chemical Synthesis and Materials Science
Intermediate in Fine Chemical Synthesis
The molecular architecture of 4-Chloro-2-(4-fluorophenoxy)benzoic acid, featuring a diaryl ether linkage and strategically placed halogen substituents, positions it as a promising intermediate in the synthesis of more complex molecules.
Building Block for Complex Aromatic Structures
The presence of chloro and fluoro groups on the two aromatic rings, combined with the carboxylic acid moiety, offers multiple reactive sites for further chemical transformations. This trifunctionality is a key attribute for a versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, facilitating its integration into larger molecular frameworks.
The chlorine and fluorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental techniques for constructing complex aromatic systems. These reactions would enable the linkage of the this compound core to other aromatic or aliphatic moieties, leading to the creation of novel and intricate molecular architectures. The differential reactivity of the C-Cl and C-F bonds could also allow for selective, stepwise functionalization, adding a layer of precision to the synthetic process.
Precursor for Specialized Reagents
The inherent reactivity of this compound makes it a candidate for the synthesis of specialized reagents for organic and medicinal chemistry. For instance, conversion of the carboxylic acid to an acyl chloride or an azide (B81097) would generate highly reactive species that can be used to introduce the 4-chloro-2-(4-fluorophenoxy)benzoyl group into other molecules. This moiety could serve as a reporter group in biochemical assays or as a key pharmacophore in drug discovery programs.
Role in Agrochemical Research and Development
The diaryl ether scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial herbicides belonging to this chemical class. The specific substitution pattern of this compound suggests its potential in this arena.
Synthesis of Novel Herbicidal Agents
Many commercial diaryl ether herbicides function by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. The structural features of this compound are consistent with those of known PPO inhibitors. The development of new herbicidal agents often involves the synthesis and screening of large libraries of analogues of a lead compound. The title compound could serve as a valuable starting material for the creation of such a library, where the carboxylic acid group is modified to introduce different ester or amide functionalities, and the halogen atoms are potentially displaced or further functionalized.
A recent study on a new class of diaryl ether herbicides highlighted the optimization of a phenoxybenzoic acid lead structure to develop potent herbicides. This underscores the potential of compounds like this compound in such research endeavors.
Derivatives for Pesticide Development
Beyond herbicides, the broader class of halogenated aromatic compounds has been explored for the development of other pesticides, including insecticides and fungicides. The specific combination of chlorine and fluorine in this compound could impart unique biological activities. The lipophilicity and metabolic stability of the molecule can be fine-tuned through derivatization of the carboxylic acid group, potentially leading to compounds with desirable pesticidal properties and favorable environmental profiles.
Applications in Advanced Materials Science
The rigid, aromatic structure of this compound, along with the presence of polar functional groups, suggests its potential utility in the field of materials science. Halogenated aromatic compounds are often used to enhance the thermal stability and flame-retardant properties of polymers.
Incorporation of this compound, either as a monomer in a polymerization reaction or as an additive to an existing polymer matrix, could impart these desirable characteristics. The carboxylic acid group provides a convenient handle for covalent incorporation into polyester (B1180765) or polyamide chains. The presence of the fluorine atom could also enhance the material's resistance to chemical degradation and improve its dielectric properties, making it suitable for applications in electronics and high-performance coatings. Research on similar compounds, such as 4-(2-Chlorophenoxy)benzoic acid, has pointed to their use in the production of specialty polymers.
Integration into Polymer Formulations for Enhanced Properties
While direct studies detailing the incorporation of this compound into polymers are not extensively documented in publicly available literature, the broader class of phenoxy-benzoic acids serves as a crucial monomer in the synthesis of high-performance polymers. For instance, 4-(4-phenoxyphenoxy)benzoic acid is a known monomer used in the preparation of polyetheretherketone (PEEK), a specialty thermoplastic renowned for its exceptional thermal stability and resistance to chemical, wear, and abrasion. google.com The structural similarity of this compound suggests its potential as a comonomer in such polymer systems.
The integration of this halogenated phenoxy-benzoic acid into polymer chains could impart several enhanced properties:
Thermal Stability: The rigid aromatic rings and the strong ether linkage contribute to a high glass transition temperature and melting point in the resulting polymer.
Flame Retardancy: The presence of chlorine and fluorine atoms is known to enhance the flame-retardant properties of materials.
Chemical Resistance: The stable diaryl ether and aromatic structures generally confer excellent resistance to a wide range of chemicals.
Modified Solubility and Processing Characteristics: The halogen substituents can alter the polarity and intermolecular interactions of the polymer chains, potentially leading to improved solubility in specific organic solvents and modified melt processing characteristics.
Benzoic acid derivatives, in general, are recognized as valuable building blocks for the synthesis of polymers and other materials with specific, tailored properties. The functional carboxylic acid group of this compound allows for its incorporation into polyesters and polyamides through condensation polymerization reactions.
| Potential Polymer Type | Method of Integration | Anticipated Enhanced Property |
| Polyetherketones (PEEKs) | As a comonomer in nucleophilic substitution polymerization | Increased thermal stability and flame retardancy |
| Polyesters | Condensation polymerization with diols | Improved chemical resistance and modified solubility |
| Polyamides | Condensation polymerization with diamines | Enhanced thermal properties and flame retardancy |
Precursor for Liquid Crystal Development
The molecular structure of this compound contains key features that are characteristic of mesogenic (liquid crystal-forming) molecules. Derivatives of benzoic acid are among the most widely utilized compounds in the development of liquid crystalline materials, primarily due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.gov
The key structural aspects of this compound that make it a promising precursor for liquid crystals include:
Rigid Core: The two linked phenyl rings provide the necessary rigidity.
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen-bonded dimers, effectively elongating the molecular unit and enhancing the stability of the mesophase. hartleygroup.orgresearchgate.net
Polar Substituents: The chloro and fluoro groups introduce dipoles that can influence the intermolecular interactions and the type of liquid crystal phase formed.
Specifically, 4-Chloro-2-fluorobenzoic acid, a structurally related compound, has been identified as a starting material for the preparation of potential liquid crystals. The formation of liquid crystals from benzoic acid derivatives is greatly influenced by hydrogen bonding, which facilitates the self-assembly of molecules into ordered structures. nih.gov The introduction of halogen atoms can further influence the mesomorphic properties. szfki.huwhiterose.ac.uk Research on p-alkoxybenzoic acids has demonstrated that these compounds form carboxylic acid dimers that exhibit liquid crystal phases. hartleygroup.org It is therefore highly probable that this compound, through esterification of its carboxylic acid group with various alkyl chains or other mesogenic units, could be converted into a range of calamitic (rod-like) liquid crystals. researchgate.nettandfonline.comresearchgate.net
| Mesogenic Feature | Contribution to Liquid Crystalline Properties |
| Rigid diaryl ether core | Provides structural anisotropy essential for mesophase formation. |
| Carboxylic acid group | Enables the formation of stable hydrogen-bonded dimers, elongating the molecular unit. |
| Halogen substituents | Introduce polarity and can influence intermolecular forces, affecting phase type and stability. |
Supramolecular Assemblies and Co-Crystal Formation
The carboxylic acid functionality of this compound makes it an excellent candidate for the formation of supramolecular assemblies and co-crystals. Co-crystals are multicomponent systems where an active pharmaceutical ingredient (or in this case, a functional molecule) and a coformer are held together in a stoichiometric ratio by non-covalent interactions within the crystal lattice. researchgate.net
The primary interactions that would drive the formation of supramolecular structures with this compound are:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, readily forming robust synthons with other molecules containing complementary functional groups, such as pyridines, amides, and other carboxylic acids.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-donating atoms.
The formation of a co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) demonstrates that halogenated benzoic acids can form stable co-crystals with improved thermal stability compared to the individual components. nih.gov The crystal structure of this co-crystal is stabilized by a carboxylic acid-pyridine hydrogen bond. nih.gov This provides a strong precedent for the ability of this compound to form similar structures with suitable coformers.
The process of co-crystallization can be used to modify the physicochemical properties of the parent compound, such as its melting point, solubility, and stability.
| Interaction Type | Molecular Feature of this compound | Potential Coformer Functional Group |
| Hydrogen Bonding | Carboxylic acid | Pyridine (B92270), Amide, Carboxylic acid |
| Halogen Bonding | Chlorine atom | Nitrogen, Oxygen, or Sulfur atoms in a coformer |
| π-π Stacking | Phenyl rings | Aromatic rings in a coformer |
Research Tool in Biochemical Studies (focused on chemical interactions, not biological activity)
The specific chemical structure of this compound makes it a potential tool for investigating molecular interactions in biochemical systems, distinct from its own direct biological activity.
Probes for Receptor Interaction Studies
Small molecules are invaluable as chemical probes for studying the structure and function of proteins, including receptors. nih.gov The phenoxy-benzoic acid scaffold is present in molecules that are known to interact with biological receptors. For instance, a structurally related compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), has been identified as a small molecule inhibitor of the TMEM206 ion channel. nih.gov This indicates that the diaryl ether linkage coupled with a benzoic acid moiety can be a pharmacophore that facilitates binding to specific sites on proteins.
This compound could be used as a molecular probe in the following ways:
Fragment-Based Screening: Due to its relatively small size and defined chemical features, it could be used in fragment-based screening approaches to identify new binding sites on proteins of interest.
Competitive Binding Assays: It could be used as a competitor in binding assays to characterize the binding sites of other ligands. By measuring the displacement of a known radiolabeled ligand, the affinity of the test compound for the receptor can be determined. core.ac.ukmerckmillipore.com
Structure-Activity Relationship (SAR) Studies: It can serve as a parent compound for the synthesis of a library of derivatives. By systematically modifying the substituents on the phenyl rings, researchers can probe the chemical requirements for binding to a particular receptor and develop a structure-activity relationship. Studies on the free fatty acid 1 receptor (FFA1) have shown that different agonists can bind to allosterically linked sites, highlighting the complexity of receptor-ligand interactions that can be explored with such probes. nih.gov
The presence of fluorine can be particularly useful as the 19F nucleus is NMR-active, allowing for the use of 19F-NMR techniques to study its binding to a target protein.
| Application as a Probe | Methodology | Information Gained |
| Fragment-Based Screening | X-ray crystallography, NMR spectroscopy | Identification of novel protein binding pockets. |
| Competitive Binding Assays | Radioligand displacement assays | Determination of binding affinities and characterization of binding sites. |
| SAR Studies | Synthesis of derivatives and biological testing | Understanding the chemical features required for molecular recognition. |
Tools for Investigating Signaling Pathways (from a chemical perspective)
Given that the related compound CBA inhibits the TMEM206 ion channel, a molecule like this compound could potentially be developed into a tool to investigate signaling pathways that involve ion channels or other proteins with similar binding pockets. The chemical perspective of such an investigation would focus on:
Target Identification and Validation: If this compound is found to modulate a cellular process, chemical proteomics and other techniques can be used to identify its direct protein target(s) within the cell.
Mechanism of Action: By studying the chemical interactions between the probe and its target protein, researchers can understand how it inhibits or activates the protein's function. This could involve, for example, blocking a substrate-binding site or inducing a conformational change.
Pathway Elucidation: Once a specific target is confirmed, the probe can be used to study the downstream consequences of modulating that target's activity. For example, if the target is a kinase, the probe could be used to determine which downstream proteins are phosphorylated by that kinase. Chemical probes for redox signaling, for instance, are used to identify and quantify oxidative post-translational modifications of proteins within signaling pathways. nih.gov
The utility of a compound like this compound as a tool for studying signaling pathways from a chemical perspective lies in its ability to provide temporal control over the function of a specific protein, which is often difficult to achieve with genetic methods alone. nih.gov
Environmental Aspects and Sustainable Chemistry of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid
Photodegradation Mechanisms in Environmental Matrices
The photodegradation of 4-Chloro-2-(4-fluorophenoxy)benzoic acid in environmental matrices like water and soil surfaces is a critical process for its natural attenuation. While direct studies on this specific molecule are limited, the mechanisms can be inferred from research on structurally similar chloro-fluoro-benzoic acid derivatives and phenoxy herbicides. researchgate.netcjee.ac.cnmdpi.com The primary driver of photodegradation is the absorption of ultraviolet (UV) radiation from sunlight, which can initiate cleavage of chemical bonds.
The process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), generated in the presence of natural photosensitizers like humic acids in water or on mineral surfaces. The degradation likely proceeds through several key steps:
Dehalogenation : Research on related compounds indicates that dechlorination is a more favorable initial step than defluorination. researchgate.net The carbon-chlorine (C-Cl) bond is weaker than the carbon-fluorine (C-F) bond, making it more susceptible to cleavage upon UV irradiation, leading to the release of a chloride ion.
Ether Bond Cleavage : The diaryl ether linkage is another potential site for photochemical attack. Cleavage of this bond would break the molecule into a chlorobenzoic acid moiety and a fluorophenol moiety.
Hydroxylation and Ring Opening : Following initial bond cleavages, hydroxyl radicals can attack the aromatic rings, leading to the formation of hydroxylated intermediates. These intermediates are generally less stable and more susceptible to further oxidation, which can result in the opening of the aromatic rings.
Mineralization : The ultimate fate of the photodegradation process is the complete breakdown of the organic structure into simpler inorganic compounds, such as carbon dioxide (CO₂), water (H₂O), and mineral acids (HCl and HF). researchgate.net
The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) or cerium oxide (CeO₂), which are naturally present in some soils or can be used in water treatment technologies. researchgate.netmdpi.com These semiconductors generate electron-hole pairs upon UV absorption, leading to a more efficient production of highly reactive hydroxyl radicals that accelerate the degradation of the compound.
Table 1: Summary of Photodegradation Findings for Related Compounds
| Compound | Conditions | Key Findings | Reference |
|---|---|---|---|
| Chloro/fluoro-benzoic acid derivatives | Aqueous TiO₂ dispersions, UV light | Dechlorination occurs readily, while defluorination is less favorable. Aromatic ring cleavage leads to mineralization. | researchgate.net |
| 2-methyl-4-chlorophenoxyacetic acid (MCPA) | UV light irradiation in solution | Degradation rate is dependent on wavelength (254 nm > 365 nm). Addition of H₂O₂ enhances the degradation rate. | cjee.ac.cn |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Sulfated CeO₂ photocatalyst, UV light | Sulfate (B86663) groups on the catalyst act as electron capturers, reducing charge recombination and enhancing degradation. | mdpi.com |
Biodegradation Pathways and Microbial Metabolism
The biodegradation of this compound relies on the metabolic capabilities of soil and water microorganisms. The molecule's structure, featuring a stable diaryl ether bond and halogen substituents, presents a challenge for microbial enzymes. However, pathways for the breakdown of both diaryl ethers and halogenated aromatics have been identified in various bacteria and fungi. nih.govnih.gov
A plausible biodegradation pathway for this compound, inferred from studies on analogous compounds, would involve the following key enzymatic steps:
Initial Attack and Ether Cleavage : The process is likely initiated by dioxygenase enzymes. oup.comoup.com These enzymes incorporate two oxygen atoms into one of the aromatic rings, typically adjacent to the ether linkage. This creates an unstable hemiacetal intermediate that spontaneously cleaves, breaking the ether bond and yielding two separate aromatic compounds: 4-chlorobenzoic acid and 4-fluorophenol (B42351) (or their catechol derivatives). oup.comnih.gov
Metabolism of 4-Chlorobenzoic Acid : Bacteria, such as Arthrobacter and Rhodococcus species, are known to degrade 4-chlorobenzoic acid. nih.govresearchgate.net A common pathway involves an initial hydrolytic dehalogenation step, where the chlorine atom is replaced by a hydroxyl group to form 4-hydroxybenzoic acid. nih.govnih.gov This intermediate is then funneled into the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds, leading to complete mineralization. nih.gov
Table 2: Microbial Resources and Enzymes in the Degradation of Analogous Structures
| Microorganism | Substrate/Structural Feature | Key Enzyme/Pathway | Reference |
|---|---|---|---|
| Pseudomonas sp. | Carboxy biphenyl (B1667301) ether | Dioxygenase (for ether bond cleavage) | oup.com |
| Arthrobacter sp. | 4-Chlorobenzoic acid | Dehalogenase | nih.gov |
| Rhodococcus ruber | 4-Chlorobenzoic acid | 4-CBA-CoA dehalogenase | researchgate.net |
| Acinetobacter sp. | 2-phenoxyacetophenone (ether bond) | Oxidative ether bond cleavage | nih.gov |
| Phomopsis sp. (fungus) | 4-chloro-2-methylphenoxyacetic acid | Metabolized to 4-chloro-2-methylphenol | aloki.hu |
Chemical Degradation in Water and Soil Systems
Hydrolysis : The diaryl ether bond is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). However, over long periods or under more extreme pH conditions, slow cleavage of the ether bond could occur, yielding the corresponding phenol (B47542) and benzoic acid derivatives. The halogen-substituted aromatic rings themselves are stable against hydrolysis.
Oxidation : Chemical oxidation can occur in soils and sediments rich in manganese oxides or other strong oxidizing agents. These reactions can lead to the transformation of the parent compound, although the specific products are not well-documented for this molecule. In water treatment, advanced oxidation processes (AOPs), such as the Fenton reaction (using iron and hydrogen peroxide), can effectively degrade related persistent organic pollutants by generating powerful hydroxyl radicals. researchgate.net These technologies can achieve complete mineralization of the compound.
Reductive Dehalogenation : In anaerobic environments, such as saturated soils or sediments, reductive dehalogenation can be a significant degradation pathway for chlorinated compounds. This process involves the removal of the chlorine atom and its replacement with a hydrogen atom. This would transform the molecule into 2-(4-fluorophenoxy)benzoic acid.
The rate of chemical degradation is highly dependent on environmental factors. Soil composition, including clay and organic matter content, can influence the compound's bioavailability through sorption, while temperature and pH affect reaction kinetics. pjoes.com
Minimizing Environmental Footprint of Synthesis and Application
A key aspect of sustainable chemistry is the design of synthetic routes and application strategies that minimize environmental impact.
Sustainable Synthesis: The synthesis of diaryl ethers like this compound traditionally involved harsh conditions. Modern synthetic chemistry offers greener alternatives that reduce waste, energy consumption, and the use of hazardous materials. jsynthchem.comdntb.gov.ua
Catalytic Cross-Coupling Reactions : Methods like the Ullmann condensation and the Buchwald-Hartwig amination have been adapted for C-O bond formation. These reactions use copper or palladium catalysts to couple an aryl halide with a phenol under much milder conditions than traditional methods. organic-chemistry.orgresearchgate.net
Green Catalysts and Solvents : Research is focused on developing more sustainable catalysts that are abundant, less toxic (e.g., using iron instead of palladium), and recyclable. researchgate.net The use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions (e.g., microwave-assisted synthesis), can dramatically reduce the environmental footprint of the synthesis process. organic-chemistry.orgwjpmr.com
Atom Economy : Designing synthetic pathways with high atom economy ensures that a maximum proportion of the starting materials is incorporated into the final product, minimizing waste generation.
Table 3: Comparison of Synthetic Methods for Diaryl Ethers
| Method | Catalyst | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Ullmann-type Coupling | Copper (CuI, Cu₂O) | Cost-effective catalyst, tolerant of various functional groups. | Often requires high temperatures and strong bases. | organic-chemistry.org |
| Buchwald-Hartwig Coupling | Palladium (Pd) | Milder reaction conditions, high yields, broad substrate scope. | Expensive and toxic catalyst. | organic-chemistry.org |
| Chan-Lam Coupling | Copper (Cu(OAc)₂) | Uses arylboronic acids instead of halides, often runs at room temperature. | Substrate scope can be limited. | organic-chemistry.org |
| Microwave-Assisted SNAr | Catalyst-free | Very fast reaction times, no metal catalyst needed. | Requires an electron-deficient aryl halide. | organic-chemistry.org |
Sustainable Application: To minimize the environmental impact during its use, strategies can be employed to ensure the compound is applied efficiently and remains at the target site. This includes the development of advanced formulations, such as controlled-release granules, that slowly release the active ingredient, reducing the potential for runoff and leaching into water systems. Furthermore, designing molecules that are effective at lower concentrations reduces the total amount of chemical introduced into the environment.
Future Research Directions and Emerging Paradigms for 4 Chloro 2 4 Fluorophenoxy Benzoic Acid
Exploration of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of diaryl ethers, such as 4-Chloro-2-(4-fluorophenoxy)benzoic acid, often relies on the Ullmann condensation, which can require harsh reaction conditions. Future research will likely prioritize the development of more sustainable and efficient synthetic methodologies.
Key Research Thrusts:
Green Solvents and Catalysts: A significant shift towards the use of environmentally benign solvents is anticipated. Research into deep eutectic solvents, ionic liquids, and water-based systems could offer greener alternatives to traditional organic solvents like DMF and DMSO. numberanalytics.com Furthermore, the development of "ecocatalysts," derived from metal-accumulating plants, presents a novel approach to sustainable catalysis for Ullmann-type reactions. researchgate.net
Alternative Energy Sources: The application of microwave and ultrasound irradiation can offer significant advantages over conventional heating, including reduced reaction times and improved energy efficiency. dntb.gov.ua Photocatalysis, utilizing light to drive the C-O cross-coupling reaction, represents a promising green alternative that can proceed under milder conditions. researchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous benefits over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. nih.govnih.gov Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and more easily automated production method. acs.orguc.pt
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. | Screening of novel solvents, optimization of reaction conditions. |
| Alternative Energy | Faster reaction rates, lower energy consumption, milder conditions. | Development of specialized microwave, ultrasonic, and photochemical reactors. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters, integration of in-line analysis. |
Investigation of Emerging Reaction Pathways and Catalysis
Beyond improving existing methods, future research will also focus on discovering and understanding new catalytic systems and reaction pathways for the synthesis of this compound.
Key Research Thrusts:
Earth-Abundant Metal Catalysis: While palladium has been a dominant catalyst in cross-coupling reactions, its cost and toxicity are significant drawbacks. rsc.org Research into catalysts based on more abundant and less toxic metals like copper and iron is a major trend. researchgate.netnih.gov Investigating novel copper and iron-based catalysts for the synthesis of this specific diaryl ether could lead to more economical and sustainable processes.
Advanced Ligand Design: The performance of metal catalysts is heavily influenced by the supporting ligands. Future work will involve the design and synthesis of novel ligands that can enhance the activity and stability of catalysts for C-O cross-coupling reactions, potentially enabling reactions at lower temperatures and with a broader substrate scope. acs.orgacs.org
Mechanistic Studies: A deeper understanding of the reaction mechanism is crucial for the rational design of improved catalysts and processes. slideshare.net Density Functional Theory (DFT) studies can provide valuable insights into the intermediates and transition states of the Ullmann reaction, helping to elucidate the roles of the catalyst, ligands, and reactants. digitellinc.comsioc-journal.cnnih.govacs.orgresearchgate.net Such studies can guide the development of more efficient catalytic systems.
| Catalysis Area | Objective | Methodologies |
| Earth-Abundant Metals | Develop cost-effective and less toxic catalytic systems. | Synthesis and screening of copper and iron complexes. |
| Ligand Design | Improve catalyst efficiency, stability, and substrate scope. | Synthesis of novel ligand architectures, high-throughput screening. |
| Mechanistic Studies | Elucidate reaction pathways to guide catalyst development. | DFT calculations, kinetic studies, spectroscopic analysis of intermediates. |
Advanced Characterization Techniques for Real-Time Monitoring
To optimize synthetic processes and gain a deeper understanding of reaction kinetics and mechanisms, the adoption of advanced, real-time characterization techniques is essential.
Key Research Thrusts:
In-situ and Operando Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy allow for the monitoring of reactant consumption and product formation in real-time, directly within the reaction vessel. This provides valuable kinetic data and can help identify reaction intermediates.
Flow NMR: The integration of Nuclear Magnetic Resonance (NMR) spectroscopy with continuous flow reactors (flow NMR) enables quantitative, real-time analysis of reaction mixtures. This powerful technique can provide detailed information on reaction kinetics and help to rapidly optimize reaction conditions.
| Technique | Information Gained | Application in Synthesis |
| In-situ Raman/FTIR | Real-time concentration profiles of reactants and products. | Reaction optimization, kinetic modeling, endpoint determination. |
| Flow NMR | Quantitative analysis of reaction components, structural information. | Rapid process development, mechanistic investigations. |
Application in Emerging Fields (e.g., advanced functional materials)
The unique combination of chloro and fluoro substituents in this compound suggests its potential as a building block for novel functional materials.
Key Research Thrusts:
Metal-Organic Frameworks (MOFs): Fluorinated benzoic acids are increasingly being used as linkers in the synthesis of MOFs. mdpi.comrsc.orgnih.gov The fluorine atoms can impart specific properties to the MOF, such as hydrophobicity and altered gas sorption characteristics. mdpi.com Future research could explore the use of this compound to create novel MOFs with tailored pore environments for applications in gas storage, separation, and catalysis. The use of benzoic acid as a modulator in MOF synthesis can also introduce defects that enhance properties like surface area and hydrophobicity. scispace.com
Advanced Polymers: Diaryl ethers are known components of high-performance polymers like poly(aryl ether ketones) (PAEKs), which exhibit excellent thermal and chemical stability. google.comacs.org The specific substitution pattern of this compound could be exploited to synthesize new polymers with unique properties, such as modified solubility, flame retardancy, or dielectric constant, for applications in electronics and aerospace.
Liquid Crystals: The rigid, aromatic structure of this molecule suggests its potential as a component in liquid crystalline materials. The presence and orientation of the halogen substituents can significantly influence the mesomorphic properties.
| Material Class | Potential Role of the Compound | Targeted Properties |
| Metal-Organic Frameworks | Organic linker or modulator. | Modified porosity, hydrophobicity, catalytic activity. |
| Advanced Polymers | Monomer unit. | Enhanced thermal stability, flame retardancy, specific optical/electrical properties. |
| Liquid Crystals | Mesogenic core. | Tailored phase behavior, electro-optical properties. |
Development of Predictive Models for Reactivity and Transformations
The use of computational tools to predict the behavior of chemical systems is a rapidly growing area of research that can accelerate the discovery and optimization of new reactions and materials.
Key Research Thrusts:
Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, yields, and optimal conditions. mit.edubohrium.comnih.govsesjournal.comacs.org Applying these approaches to the synthesis of this compound could significantly reduce the experimental effort required for process optimization.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of substituted benzoic acids with their reactivity or physical properties. acs.orgnih.govnih.gov Such models could be used to predict the pKa, solubility, or reactivity of this compound in various chemical environments.
Computational Prediction of Material Properties: Computational methods can be used to predict the properties of materials based on their molecular structure. epfl.chmit.eduresearchgate.netnumberanalytics.comnih.gov For example, DFT calculations could be used to predict the electronic and optical properties of polymers derived from this benzoic acid, while molecular simulations could predict the gas sorption behavior of MOFs constructed from it.
| Modeling Approach | Objective | Potential Impact |
| Machine Learning/AI | Predict reaction outcomes and optimal conditions. | Accelerated process development and discovery of new synthetic routes. |
| QSAR | Correlate molecular structure with reactivity and properties. | Predictive understanding of chemical behavior, guiding molecular design. |
| Material Property Prediction | Forecast the properties of novel materials. | Rational design of functional materials with desired characteristics. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Chloro-2-(4-fluorophenoxy)benzoic acid, and how are they determined experimentally?
- Answer : The compound’s molecular formula is C₁₃H₉ClFO₃ with an average molecular mass of 248.66 g/mol and a monoisotopic mass of 248.024022 g/mol . Key properties like melting point (mp) and purity are determined via high-performance liquid chromatography (HPLC) or differential scanning calorimetry (DSC). For example, structurally similar benzoic acid derivatives (e.g., 2-chloro-4-fluorobenzoic acid) exhibit mp ranges of 185–187°C . Analytical techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate functional groups (e.g., carboxylic acid, chloro, and fluorophenoxy groups) .
Table 1: Physicochemical Properties
Q. What synthetic routes are recommended for preparing this compound?
- Answer : A two-step synthesis is typical:
Esterification : React 4-chloro-2-hydroxybenzoic acid with 4-fluorophenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the phenoxy intermediate.
Hydrolysis : Treat the ester with aqueous NaOH or HCl to yield the carboxylic acid.
Purification involves recrystallization (e.g., ethanol/water) or column chromatography. Analogous methods for chlorophenoxy benzoic acids emphasize controlling reaction pH (7–9) and using bases like NaHCO₃ to avoid side reactions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Esterification | DIAD, PPh₃, THF, 0°C→RT | 70–80% (HPLC) | |
| Hydrolysis | 2M NaOH, reflux, 4h | >95% purity |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for derivatives of this compound?
- Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:
- Multi-technique validation : Cross-check NMR (¹H/¹³C) with IR and mass spectrometry (MS). For example, IR peaks at ~1700 cm⁻¹ confirm the carboxylic acid group, while MS confirms molecular ion clusters .
- Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data. PubChem’s computed InChI and SMILES data aid in structural verification .
- Isolation of intermediates : Analyze synthetic intermediates (e.g., esters) to identify side products .
Q. What mechanistic insights explain the biological activity of this compound in medicinal chemistry?
- Answer : The compound’s chloro and fluorophenoxy groups enhance lipophilicity, facilitating membrane penetration. In drug design, it acts as a pharmacophore for enzyme inhibition (e.g., cyclooxygenase-2) via hydrogen bonding with the carboxylic acid group. Molecular docking studies suggest interactions with hydrophobic pockets in target proteins .
Table 3: Hypothesized Biological Interactions
| Target | Interaction Mechanism | Experimental Model |
|---|---|---|
| COX-2 Enzyme | H-bonding via -COOH group | In silico docking |
| Receptor Tyrosine Kinases | Halogen-π interactions | Fluorescence assays |
Q. How can computational methods optimize the derivatization of this compound for material science applications?
- Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to design derivatives with enhanced thermal stability.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with material performance (e.g., polymer rigidity).
- PubChem data : Leverage existing structural data (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to model novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
